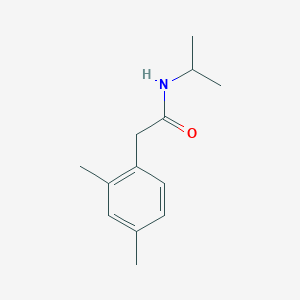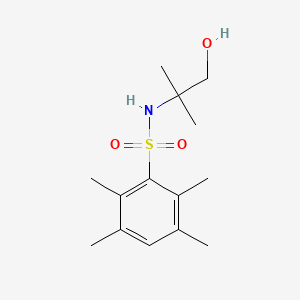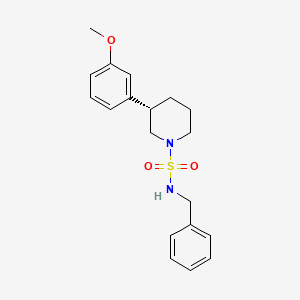
2-(2,4-dimethylphenyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-N-isopropylacetamide, also known as lidocaine, is a local anesthetic that is widely used in medicine and dentistry. It was first synthesized in 1943 by Löfgren and Lundqvist, and since then, it has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.
Mechanism of Action
Lidocaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a loss of sensation in the area where 2-(2,4-dimethylphenyl)-N-isopropylacetamide is applied.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects beyond its anesthetic properties. It has been found to have anti-inflammatory effects, as well as anti-cancer properties. Lidocaine has also been shown to modulate the immune response, and has been investigated for its potential use in treating autoimmune disorders.
Advantages and Limitations for Lab Experiments
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, 2-(2,4-dimethylphenyl)-N-isopropylacetamide can interfere with certain assays and experiments, so its use should be carefully considered.
Future Directions
There are a number of potential future directions for research on 2-(2,4-dimethylphenyl)-N-isopropylacetamide. One area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis. Additionally, 2-(2,4-dimethylphenyl)-N-isopropylacetamide's anti-cancer properties have generated interest in its potential use as a cancer treatment. Finally, there is ongoing research into developing new formulations of 2-(2,4-dimethylphenyl)-N-isopropylacetamide that are more effective and easier to work with in laboratory settings.
Synthesis Methods
Lidocaine is synthesized through a multi-step process, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with isopropylamine to form 2-(2,6-dimethylphenyl)-N-isopropylacetamide, which is the final product.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use as a treatment for neuropathic pain, as well as for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13(15)8-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKSVNFAXLNYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-isopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)


![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)